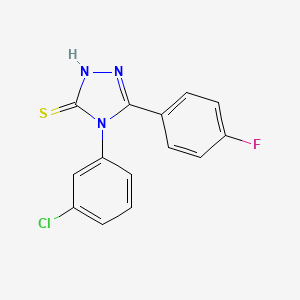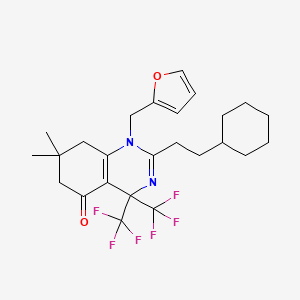![molecular formula C18H13ClFN3O3 B11497082 1H-Pyrazole-3-carboxylic acid, 1-methyl-, 4-[[(3-chloro-4-fluorophenyl)amino]carbonyl]phenyl ester](/img/structure/B11497082.png)
1H-Pyrazole-3-carboxylic acid, 1-methyl-, 4-[[(3-chloro-4-fluorophenyl)amino]carbonyl]phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-chloro-4-fluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chloro-4-fluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with phenyl isocyanate to form an intermediate compound. This intermediate is then reacted with 1-methyl-1H-pyrazole-3-carboxylic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3-chloro-4-fluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[(3-chloro-4-fluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-[(3-chloro-4-fluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-chloro-4-fluoroanilino)carbonyl]phenyl acetate
- 4-[(3-chloro-4-fluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-5-carboxylate
Uniqueness
Compared to similar compounds, 4-[(3-chloro-4-fluoroanilino)carbonyl]phenyl 1-methyl-1H-pyrazole-3-carboxylate exhibits unique properties such as higher stability and specific binding affinity to certain enzymes. These characteristics make it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C18H13ClFN3O3 |
|---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
[4-[(3-chloro-4-fluorophenyl)carbamoyl]phenyl] 1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C18H13ClFN3O3/c1-23-9-8-16(22-23)18(25)26-13-5-2-11(3-6-13)17(24)21-12-4-7-15(20)14(19)10-12/h2-10H,1H3,(H,21,24) |
InChI Key |
PKZAUOBYRHXJJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)OC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1-Benzofuran-2-yl)-3-[(4-methoxyphenyl)amino]propan-1-one](/img/structure/B11497020.png)
![[4-(3-Fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B11497023.png)
![5-Amino-4-(4-fluorophenyl)-7-(4-hydroxy-3-methoxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B11497026.png)

![N-[3-(trifluoromethyl)phenyl]quinoxaline-6-carboxamide](/img/structure/B11497030.png)
![N-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11497031.png)
![(4Z)-4-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)imino]-1-ethyl-6-(4-methylphenyl)-1,2,3,4-tetrahydropyridazin-3-one](/img/structure/B11497037.png)
![1-Propanone, 1-(5-methyl-2-furanyl)-3-[[4-(4-pyridinylcarbonyl)phenyl]amino]-](/img/structure/B11497051.png)
![4-(3,4-dimethoxyphenyl)-8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11497064.png)

![4-[(diphenylphosphoryl)(morpholin-4-yl)methyl]-N,N-dimethylaniline](/img/structure/B11497068.png)
![3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11497072.png)
![5'-[4-(Adamantan-1-YL)phenyl]-9-(morpholin-4-YL)-8-nitro-2,4,4A,6-tetrahydro-1H-spiro[[1,4]oxazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4',6'-trione](/img/structure/B11497089.png)
